molecular formula C20H20N2O6S B2499637 Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-63-9

Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2499637
CAS No.: 864860-63-9
M. Wt: 416.45
InChI Key: SIPRUTQQUAHFSE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-5-28-19(24)11-6-7-13-16(10-11)29-20(21-13)22-18(23)12-8-14(25-2)17(27-4)15(9-12)26-3/h6-10H,5H2,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPRUTQQUAHFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Trimethoxybenzamido Group: The trimethoxybenzamido group can be introduced by reacting the benzothiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the trimethoxybenzamido group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Analogues with Modified Benzamido Groups

Compound Name Key Structural Features Biological Activity (IC₅₀/MIC) Mechanism of Action
Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate 4-chloro substituent on benzamido group Anticancer (IC₅₀ not reported) Targets tumor signaling pathways
Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate 4-butoxy substituent on benzamido group Lower cytotoxicity (IC₅₀ >10 µM) Limited tubulin interaction
Target Compound 3,4,5-trimethoxybenzamido group IC₅₀ = 4.80 µM (MDA-MB-231) Inhibits β-tubulin polymerization

Key Insight: The 3,4,5-trimethoxy substitution enhances cytotoxicity compared to mono- or disubstituted benzamido derivatives, likely due to improved binding to tubulin’s colchicine site .

Analogues with Varied Heterocyclic Cores

Compound Name Core Structure Biological Activity
Ethyl 6-methyl-2-(3,4,5-TMB)thieno[2,3-d]thiazole-5-carboxylate Thieno[2,3-d]thiazole Anticancer (IC₅₀ = 3.2 µM)
Ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate Dual thiazole cores Antibacterial (MIC = 16 µg/mL)
Target Compound Benzo[d]thiazole IC₅₀ = 4.80 µM; MIC = 32–128 µg/mL

Key Insight: The benzothiazole core provides a balance of planarity and solubility, enabling potent tubulin inhibition. Thienothiazole derivatives (e.g., ) show higher potency but reduced metabolic stability.

Substituent Effects on Bioactivity

  • Methoxy Groups : The 3,4,5-trimethoxybenzamido group increases lipophilicity and hydrogen-bonding capacity, enhancing cellular uptake and target binding .
  • Ester vs. Carboxylic Acid : The ethyl ester improves membrane permeability, while hydrolysis to the carboxylic acid (in vivo) may enhance target affinity .

Research Findings and Data Tables

Table 1: Cytotoxic Activity Against MDA-MB-231 Breast Cancer Cells
Compound IC₅₀ (µM)
Ethyl 2-(3,4,5-TMB)benzo[d]thiazole-6-carboxylate 4.80
Combretastatin A-4 (reference) 0.50
Ethyl 2-(4-chlorobenzamido) analogue >10
Table 2: Antimicrobial Activity
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus 32
Escherichia coli 64
Pseudomonas aeruginosa 128

Mechanistic and Structural Advantages

  • Tubulin Binding : The trimethoxybenzamido group mimics colchicine’s trimethoxy phenyl ring, enabling competitive inhibition of β-tubulin .
  • Synergistic Functional Groups : The ethyl carboxylate stabilizes the molecule in plasma, while the thiazole nitrogen participates in π-π stacking with tubulin .

Biological Activity

Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by the presence of a benzothiazole moiety and multiple methoxy groups. Its molecular formula is C16H18N2O6SC_{16}H_{18}N_{2}O_{6}S, and it has a complex structure that contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thiazole derivatives under specific conditions to yield the desired product. The reaction pathways and conditions can significantly influence the yield and purity of the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines, including MDA-MB-231 breast cancer cells. The compound exhibited significant antiproliferative activity with an IC50 value of approximately 4.80 µM . This activity is believed to be linked to its ability to inhibit β-tubulin polymerization, which is crucial for microtubule formation during cell division.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2314.80
Combretastatin A-4 (reference)MDA-MB-231~0.5
Other derivativesVariousVaries

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A recent investigation focused on the effects of this compound on MDA-MB-231 cells. The results demonstrated that the compound induced apoptosis in a dose-dependent manner and significantly inhibited cell proliferation .
  • Antibacterial Efficacy : Another study examined the antibacterial properties of this compound against multiple strains of bacteria. The findings revealed that it effectively inhibited bacterial growth at relatively low concentrations compared to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Hydrolysis of a precursor ester (e.g., ethyl 2-aminobenzo[d]thiazole-6-carboxylate) to generate a free amine intermediate.
  • Step 2 : Coupling the amine with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions (method F in ).
  • Optimization : Key parameters include solvent choice (THF or DMF), temperature (room temperature to 60°C), and stoichiometric ratios. For example, using 1.2 equivalents of 3,4,5-trimethoxybenzoyl chloride improves yields (82% over two steps) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : Essential for confirming regiochemistry and functional groups. For instance, the 3,4,5-trimethoxybenzamido group shows distinct aromatic proton signals at δ 6.93 ppm (s, 2H) in CDCl3 .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z = 470.2 [M+H]+ for related analogs) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, as demonstrated in benzothiazole derivatives .

Q. What functional groups contribute to its chemical reactivity?

  • Amide bond : Susceptible to hydrolysis under acidic/basic conditions, requiring pH control during synthesis.
  • Thiazole ring : Participates in electrophilic substitutions (e.g., bromination) for further derivatization .
  • Ethyl ester : Can be hydrolyzed to carboxylic acid for prodrug strategies .

Advanced Research Questions

Q. How do structural modifications at the benzamido moiety influence bioactivity?

  • Methoxy substitutions : The 3,4,5-trimethoxy group enhances cytotoxicity compared to dimethoxy analogs. For example, 2-(3,4,5-trimethoxybenzamido)cinnamide-quinoline hybrids show IC50 values of 2.46–6.79 μM against HepG2 cells, while dimethoxy derivatives are less active (IC50 = 15.71–26.93 μM) .
  • Steric effects : Bulky substituents on the benzamido group may reduce binding affinity to targets like tubulin or kinases .

Q. How can researchers resolve discrepancies in cytotoxicity data across studies?

  • Standardized assays : Use identical cell lines (e.g., HepG2) and protocols (e.g., MTT assay) to minimize variability.
  • Control for purity : Contaminants from incomplete coupling reactions (e.g., residual amine intermediates) can skew results. HPLC monitoring during synthesis is critical .
  • Mechanistic validation : Cross-validate activity with orthogonal assays (e.g., tubulin polymerization inhibition for antimitotic agents) .

Q. What in vitro models are suitable for studying its mechanism of action?

  • Cancer cell lines : HepG2 (liver carcinoma) and MCF-7 (breast cancer) are widely used for IC50 determination .
  • Enzyme targets : DNA gyrase (for antibacterial studies) and tubulin (for anticancer activity) are validated targets for benzothiazole derivatives. Use fluorescence polarization assays to quantify binding .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Core modifications : Replace the ethyl ester with methyl or tert-butyl esters to alter lipophilicity and bioavailability.
  • Side-chain diversification : Introduce piperazine or pyridine moieties at the thiazole ring to improve solubility and target engagement (e.g., DNA gyrase inhibition) .
  • Pharmacophore mapping : Use molecular docking to prioritize substituents that enhance interactions with key residues (e.g., ATP-binding pockets in kinases) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on its tubulin polymerization inhibition?

  • Replicate conditions : Ensure identical buffer systems (e.g., GTP concentration, pH) and tubulin sources (bovine vs. human).
  • Quantitative analysis : Compare IC50 values using turbidity assays versus fluorescent dye-based methods (e.g., colchicine binding) .
  • Structural analogs : Test compounds with minor substitutions (e.g., 4-chloro vs. 4-methoxy) to isolate the role of specific groups .

Methodological Recommendations

Q. What strategies mitigate challenges in scaling up synthesis?

  • Flow chemistry : Reduces reaction times and improves yield consistency for hydrolysis and coupling steps .
  • Catalyst optimization : Use Cu(I) catalysts for Ullmann-type couplings to functionalize the thiazole ring efficiently .

Q. How can metabolic stability be assessed preclinically?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolic hotspots (e.g., ester hydrolysis) .
  • Stable isotopologs : Synthesize deuterated analogs to track metabolic pathways via LC-MS .

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